
Ethyl 2-fluoro-4-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-fluoro-4-formylbenzoate is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, featuring an ethyl ester group, a fluorine atom, and a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-4-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-fluoro-4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-fluoro-4-formylbenzoic acid.
Reduction: Ethyl 2-fluoro-4-hydroxymethylbenzoate.
Substitution: Ethyl 2-substituted-4-formylbenzoate derivatives.
Applications De Recherche Scientifique
Ethyl 2-fluoro-4-formylbenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced properties such as increased metabolic stability.
Medicine: Potential applications include the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Fluorinated compounds often have improved pharmacokinetic properties.
Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-fluoro-4-formylbenzoate depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets. Fluorine’s high electronegativity can enhance the binding affinity of the compound to enzymes or receptors, potentially leading to increased biological activity. The formyl group can participate in various chemical reactions, contributing to the compound’s versatility in synthesis.
Comparaison Avec Des Composés Similaires
Ethyl 2-fluoro-4-formylbenzoate can be compared with other similar compounds, such as:
Methyl 2-formylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group. It is also used in organic synthesis and pharmaceutical applications.
Ethyl 2-fluoro-5-formylbenzoate: Similar structure but with the formyl group in a different position. This positional isomer may exhibit different reactivity and properties.
Ethyl 2-chloro-4-formylbenzoate: Similar structure but with a chlorine atom instead of a fluorine atom. Chlorine and fluorine have different chemical properties, which can affect the compound’s behavior in reactions.
This compound stands out due to the unique properties imparted by the fluorine atom, such as increased stability and potential biological activity.
Propriétés
Formule moléculaire |
C10H9FO3 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
ethyl 2-fluoro-4-formylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)8-4-3-7(6-12)5-9(8)11/h3-6H,2H2,1H3 |
Clé InChI |
XIKGYOSKKAJIJG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-Dibromo-2-chloro-1H-benzo[d]imidazole](/img/structure/B13652750.png)

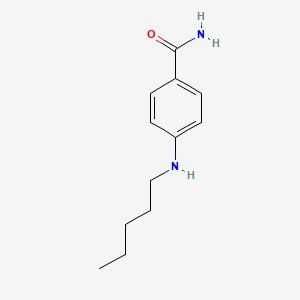
![3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B13652767.png)
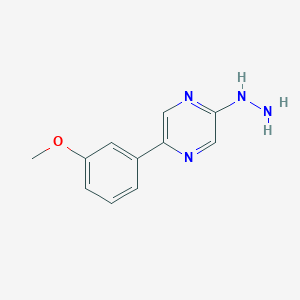
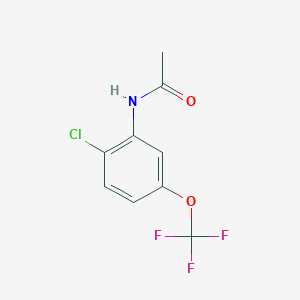
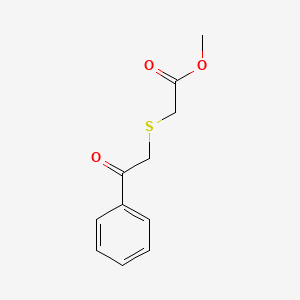

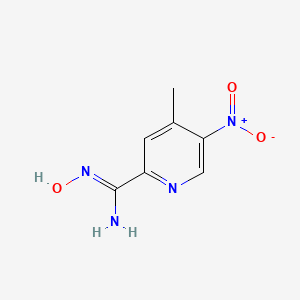

![(E)-N-[(4-Bromopyridin-3-YL)methylidene]hydroxylamine](/img/structure/B13652816.png)
